

## **Application Notes and Protocols for PF- 06459988 Dosing and Administration in Mice**

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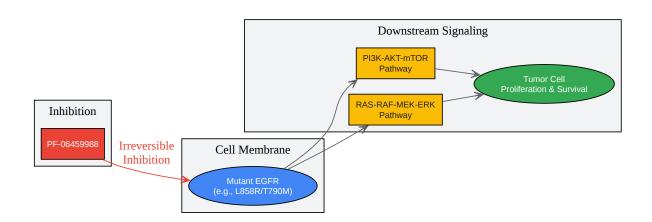
For Researchers, Scientists, and Drug Development Professionals

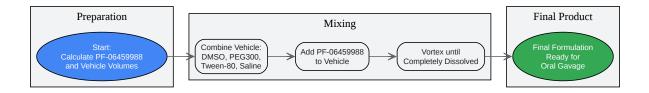
These application notes provide a comprehensive guide to the dosing and administration of PF-06459988, a potent and irreversible inhibitor of T790M-containing EGFR mutants, for preclinical studies in mouse models. The following protocols and data have been compiled to ensure accurate and reproducible experimental outcomes.

## **Mechanism of Action: EGFR Signaling Inhibition**

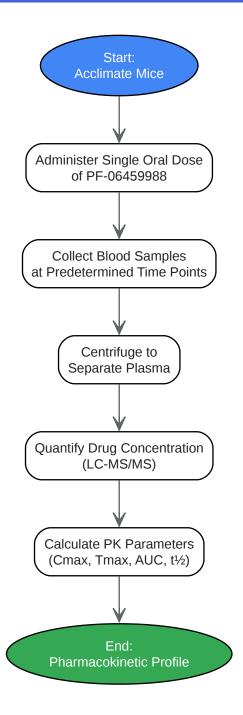
PF-06459988 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively targets mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. By irreversibly binding to the kinase domain of mutant EGFR, PF-06459988 blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.











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